molecular formula C14H17NO2 B8691345 7-morpholin-4-yl-3,4-dihydro-2H-naphthalen-1-one CAS No. 88290-09-9

7-morpholin-4-yl-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B8691345
CAS RN: 88290-09-9
M. Wt: 231.29 g/mol
InChI Key: FDNULSZAVSKAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-morpholin-4-yl-3,4-dihydro-2H-naphthalen-1-one is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-morpholin-4-yl-3,4-dihydro-2H-naphthalen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-morpholin-4-yl-3,4-dihydro-2H-naphthalen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88290-09-9

Product Name

7-morpholin-4-yl-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

7-morpholin-4-yl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C14H17NO2/c16-14-3-1-2-11-4-5-12(10-13(11)14)15-6-8-17-9-7-15/h4-5,10H,1-3,6-9H2

InChI Key

FDNULSZAVSKAMV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)N3CCOCC3)C(=O)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7-bromo-3,4-dihydro-2H-naphthalen-1-one (600 mg), morpholine (1.16 g), tripotassium phosphate (850 mg), tris(dibenzylideneacetone)dipalladium (0) (24.4 mg) and 2-(di-tert-butylphosphino)biphenyl (15.9 mg) in toluene (5.0 mL) was stirred in a nitrogen atmosphere at 100° C. overnight. Water and ethyl acetate were added to the reaction solution and the organic layer was partitioned. The organic layer was washed with brine, and then dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel chromatography (elution solvent: heptane-ethyl acetate system) to obtain 360 mg of the title compound. The physical properties of the compound are as follows.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
24.4 mg
Type
catalyst
Reaction Step One
Quantity
15.9 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.